molecular formula C6H12O4 B13808693 Methyl2-deoxy-alpha-d-threo-pentofuranoside

Methyl2-deoxy-alpha-d-threo-pentofuranoside

Cat. No.: B13808693
M. Wt: 148.16 g/mol
InChI Key: NVGJZDFWPSOTHM-PBXRRBTRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl2-deoxy-alpha-d-threo-pentofuranoside is a chemical compound with the molecular formula C6H12O4 It is a derivative of deoxyribose, a sugar molecule that is a component of DNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2-deoxy-alpha-d-threo-pentofuranoside typically involves the selective methylation of 2-deoxy-D-ribose. One common method includes the use of methyl iodide and a base such as sodium hydride to achieve the methylation. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Methyl2-deoxy-alpha-d-threo-pentofuranoside can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups.

    Reduction: Reduction reactions can be used to convert carbonyl groups back to hydroxyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.

Scientific Research Applications

Methyl2-deoxy-alpha-d-threo-pentofuranoside has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its role in DNA structure and function.

    Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of antiviral and anticancer agents.

    Industry: It is used in the production of pharmaceuticals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism by which Methyl2-deoxy-alpha-d-threo-pentofuranoside exerts its effects involves its interaction with specific molecular targets In biological systems, it can mimic the structure of natural deoxyribose, allowing it to be incorporated into DNA strands

Comparison with Similar Compounds

Similar Compounds

    2-Deoxy-D-ribose: The parent compound from which Methyl2-deoxy-alpha-d-threo-pentofuranoside is derived.

    Methyl-beta-D-ribofuranoside: Another methylated sugar with different stereochemistry.

    2-Deoxy-D-glucose: A similar deoxy sugar used in various biochemical applications.

Uniqueness

This compound is unique due to its specific methylation pattern and stereochemistry, which confer distinct chemical properties and biological activities. This uniqueness makes it valuable in research and industrial applications where specific interactions with biological molecules are required.

Properties

Molecular Formula

C6H12O4

Molecular Weight

148.16 g/mol

IUPAC Name

(2R,3R,5S)-2-(hydroxymethyl)-5-methoxyoxolan-3-ol

InChI

InChI=1S/C6H12O4/c1-9-6-2-4(8)5(3-7)10-6/h4-8H,2-3H2,1H3/t4-,5-,6+/m1/s1

InChI Key

NVGJZDFWPSOTHM-PBXRRBTRSA-N

Isomeric SMILES

CO[C@@H]1C[C@H]([C@H](O1)CO)O

Canonical SMILES

COC1CC(C(O1)CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.